7-Oxa-5-azaspiro[3.4]octan-6-one
Description
7-Oxa-5-azaspiro[3.4]octan-6-one is a bicyclic spiro compound characterized by a fused oxolane (oxygen-containing) and azetidine (nitrogen-containing) ring system. Its molecular formula is C₆H₉NO₂ (molecular weight: 127.14 g/mol) . The compound is distinguished by a spiro junction at the third and fourth carbon atoms, forming a rigid scaffold that enhances its utility in medicinal chemistry. Key identifiers include CAS numbers 1491642-09-1 () and 27784-33-4 (), though the latter may refer to positional isomers (see Section 2.1).
Properties
IUPAC Name |
7-oxa-5-azaspiro[3.4]octan-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-5-7-6(4-9-5)2-1-3-6/h1-4H2,(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BURLJBVRDBLMMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)COC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1491642-09-1 | |
| Record name | 7-oxa-5-azaspiro[3.4]octan-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxa-5-azaspiro[3.4]octan-6-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a suitable amine with an epoxide, followed by cyclization to form the spirocyclic structure . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like acids or bases to facilitate the cyclization process.
Industrial Production Methods: While detailed industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using optimized versions of the laboratory synthesis methods. This may involve continuous flow reactors and more efficient catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 7-Oxa-5-azaspiro[3.4]octan-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, 7-Oxa-5-azaspiro[3.4]octan-6-one is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Its structural features may allow it to interact with biological targets in unique ways, making it a candidate for drug discovery and development .
Industry: In industry, this compound can be used as an intermediate in the synthesis of various chemicals and materials. Its reactivity and structural properties make it suitable for use in the production of polymers, resins, and other industrial products .
Mechanism of Action
The mechanism of action of 7-Oxa-5-azaspiro[3.4]octan-6-one involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and targets involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Core Variants
Table 1: Core Structural Variants
Key Observations :
- Positional Isomerism: The interchange of oxygen and nitrogen positions (e.g., 7-oxa-5-aza vs. For example, 5-Oxa-7-azaspiro[3.4]octan-6-one is marketed as a protein degrader building block , while this compound is used in MAGL inhibitor design .
- Functional Group Impact : The addition of a second ketone in 7-Oxa-5-azaspiro[3.4]octane-6,8-dione increases polarity and molecular weight (141.12 vs. 127.14 g/mol) .
Substituted Derivatives
Table 2: Substituted Derivatives
Key Observations :
- Substituent Effects : Alkyl or aryl groups (e.g., methyl, furan-2-yl) enhance molecular weight and hydrophobicity. For instance, the furan-substituted derivative (208.22 g/mol) exhibits increased steric bulk compared to the parent compound .
- Biological Relevance : The 7-methyl-5-oxa-2,7-diazaspiro derivative (142.16 g/mol) has been studied for its improved solubility and stability in aqueous buffers .
Pharmacological and Physicochemical Properties
Table 3: Pharmacological Data
Key Findings :
- MAGL Inhibition : this compound exhibits potent MAGL inhibitory activity, as evidenced by co-crystallization studies with MAGL at 2.2 Å resolution .
- Stability : Methyl-substituted derivatives (e.g., 1446355-50-5) demonstrate improved stability under physiological conditions, likely due to reduced ring strain .
Biological Activity
7-Oxa-5-azaspiro[3.4]octan-6-one is a compound with a unique spirocyclic structure that incorporates both oxygen and nitrogen atoms. This structural configuration is significant as it imparts distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacology. The compound has been investigated for its potential therapeutic applications, particularly in the fields of cancer treatment, enzyme inhibition, and neurological disorders.
Chemical Structure and Properties
The molecular formula of this compound is . Its spirocyclic structure consists of a five-membered ring fused to a four-membered ring, which enhances its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Notably, derivatives of this compound have been identified as inhibitors of monoacylglycerol lipase (MGL), an enzyme involved in the endocannabinoid system, which plays a crucial role in pain modulation and various psychiatric disorders .
Antitumor Activity
Research indicates that derivatives of this compound exhibit promising antitumor activity. For instance, studies have shown that certain compounds derived from spirocyclic structures demonstrate moderate to potent activity against various cancer cell lines, including:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 11b | A549 (Lung) | 0.18 |
| 11h | A549 (Lung) | 0.19 |
| 11d | MDA-MB-231 (Breast) | 0.08 |
| 11k | MDA-MB-231 (Breast) | 0.09 |
| 11h | HeLa (Cervical) | 0.15 |
| 12c | HeLa (Cervical) | 0.14 |
These findings suggest that compounds derived from the spirocyclic framework could be developed as potential anticancer agents .
Enzyme Inhibition
The compound has also been explored for its inhibitory effects on various enzymes. In particular, the inhibition of MGL has been highlighted as a promising therapeutic target for treating pain and psychiatric disorders . The structure-activity relationship (SAR) studies indicate that modifications to the nitrogen atom in the spiro system can significantly influence the potency of enzyme inhibition.
Case Studies
A notable study evaluated the efficacy of several derivatives of this compound in vivo using murine models for tuberculosis (TB). The results indicated that while some derivatives demonstrated good efficacy in reducing colony-forming units (CFU), others were deprioritized due to stability concerns or increased off-target effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
